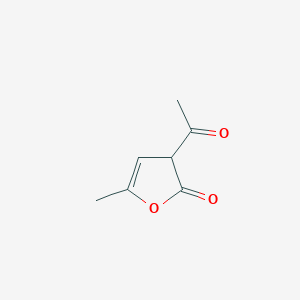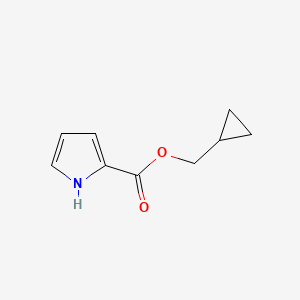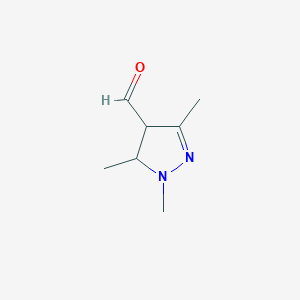![molecular formula C10H8BrNO4 B12871526 2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)
2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with bromomethyl reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, followed by purification through recrystallization or chromatography .
Types of Reactions:
Substitution Reactions: The bromomethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyacetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions yield various substituted benzoxazole derivatives.
- Oxidation reactions produce carboxylic acids.
- Reduction reactions result in alcohol derivatives .
Applications De Recherche Scientifique
2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid is largely dependent on its interaction with biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The benzoxazole ring can interact with various receptors or enzymes, modulating their function .
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)benzo[d]oxazole: Similar in structure but with a chlorine atom instead of bromine.
2-(Hydroxymethyl)benzo[d]oxazole: Contains a hydroxymethyl group instead of bromomethyl.
2-(Methyl)benzo[d]oxazole: Lacks the halogen or hydroxyl substituents.
Uniqueness: 2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid is unique due to the presence of both bromomethyl and hydroxyacetic acid moieties, which confer distinct reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H8BrNO4 |
|---|---|
Poids moléculaire |
286.08 g/mol |
Nom IUPAC |
2-[4-(bromomethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H8BrNO4/c11-4-5-2-1-3-6-7(5)12-9(16-6)8(13)10(14)15/h1-3,8,13H,4H2,(H,14,15) |
Clé InChI |
SYCVHZXTRXWQHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)

![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)


![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)


![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)



